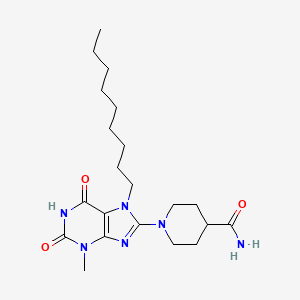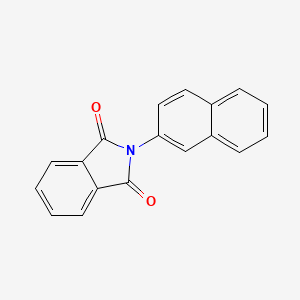![molecular formula C11H18N2O2S B11965485 N-[4-(diethylamino)phenyl]methanesulfonamide CAS No. 74385-04-9](/img/structure/B11965485.png)
N-[4-(diethylamino)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]methanesulfonamide is an organic compound with a molecular formula of C11H18N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]methanesulfonamide typically involves the reaction of 4-(diethylamino)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(diethylamino)aniline+methanesulfonyl chloride→this compound+HCl
The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(diethylamino)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(diethylamino)phenyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(diethylamino)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets depend on the specific application and the structure of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-2-(diethylamino)ethylmethanesulfonamide
- N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide
- N-2-(diethylamino)ethylmethanesulfonamide hydrochloride
Uniqueness
N-[4-(diethylamino)phenyl]methanesulfonamide is unique due to the presence of the diethylamino group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in the design of compounds with targeted biological activity, as the diethylamino group can enhance the compound’s ability to interact with specific molecular targets.
Propriétés
Numéro CAS |
74385-04-9 |
|---|---|
Formule moléculaire |
C11H18N2O2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-4-13(5-2)11-8-6-10(7-9-11)12-16(3,14)15/h6-9,12H,4-5H2,1-3H3 |
Clé InChI |
RRDYLABGYWDHFB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965406.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965411.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965413.png)


![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)



![methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11965459.png)


![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965491.png)
